molecular formula C7H13NO2 B2558031 (4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol CAS No. 2385260-81-9

(4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol

Cat. No.: B2558031
CAS No.: 2385260-81-9
M. Wt: 143.186
InChI Key: ICWZPFAWMWQECW-UHFFFAOYSA-N
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Description

(4-Amino-2-oxabicyclo[221]heptan-1-yl)methanol is a bicyclic compound with a unique structure that includes an amino group and a hydroxyl group

Scientific Research Applications

(4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Safety and Hazards

A Material Safety Data Sheet (MSDS) is available for this compound . The MSDS contains information about the potential hazards of the compound and how to handle it safely.

Future Directions

As this compound is a type of bicyclic structure, future research could explore its potential applications in various fields. Bicyclic structures are of interest in medicinal chemistry due to their ability to improve the solubility, activity, and conformational restriction of candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable bicyclic precursor.

    Amination: Introduction of the amino group can be achieved through various amination reactions.

    Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, often using oxidizing agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often use continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of (4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol involves its interaction with specific molecular targets. The amino and hydroxyl groups play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Difluoromethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol: Similar structure but with difluoromethyl substitution.

    (2-Oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol: Contains an additional nitrogen atom in the bicyclic ring.

Uniqueness

(4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol is unique due to its specific combination of an amino group and a hydroxyl group on a bicyclic framework. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6-1-2-7(3-6,4-9)10-5-6/h9H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWZPFAWMWQECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1(CO2)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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